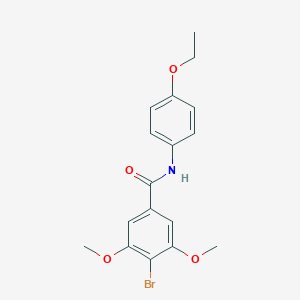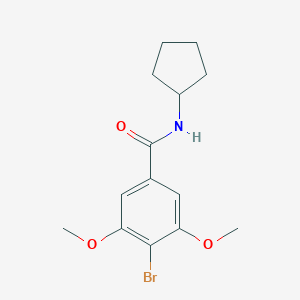
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide, also known as DMNTB, is a compound that belongs to the family of amides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMNTB has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide is not fully understood, but it is believed to involve the modulation of signaling pathways that are involved in cellular processes such as proliferation and differentiation. 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has been found to exhibit activity against various cancer cell lines, making it a promising compound for the development of anticancer drugs.
Biochemical and Physiological Effects
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has also been found to exhibit activity against various cancer cell lines, making it a promising compound for the development of anticancer drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide is its potent biological activity, which makes it a promising compound for further research. However, one of the limitations of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide is its relatively low solubility in water, which can make it difficult to work with in certain laboratory settings.
Future Directions
There are several future directions for research on 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide. One area of research could focus on the development of new drugs that are based on the structure of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide. Another area of research could focus on the study of the mechanisms of action of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide and its potential applications in the treatment of various diseases. Additionally, research could be conducted to improve the solubility of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide in water, which could make it easier to work with in laboratory settings.
Synthesis Methods
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide can be synthesized through a multistep process that involves the reaction of 2,4,6-trimethylbenzoyl chloride and 3,3-dimethylbutanoyl chloride with ammonia. The resulting product is then purified through column chromatography to obtain pure 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide.
Scientific Research Applications
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has been used in various scientific research applications, including as a ligand for the study of protein-ligand interactions. It has also been used in the development of new drugs and in the study of the mechanisms of action of existing drugs. 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has been found to exhibit potent biological activity, making it a promising compound for further research.
properties
Product Name |
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide |
InChI |
InChI=1S/C15H23NO/c1-10-7-11(2)14(12(3)8-10)16-13(17)9-15(4,5)6/h7-8H,9H2,1-6H3,(H,16,17) |
InChI Key |
XMYPUCFSQPCDMA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C)(C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)

![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)






![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
